2-Azacyclononanone
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-azacyclononanone has been explored in various contexts. For instance, a new ligand derivative of 1,4,7-triazacyclononane, which is structurally related to 2-azacyclononanone, has been synthesized for complexation with copper(II) ions . This synthesis involved the creation of a ligand that could be conjugated to peptide substrates, demonstrating the versatility of such cyclic compounds in bioconjugation applications.
Molecular Structure Analysis
The molecular structure of complexes involving 2-azacyclononanone has been elucidated using spectroscopic methods and X-ray crystallography. For example, neodymium(III) and europium(III) complexes with 2-azacyclononanone have been characterized, revealing a tricapped trigonal prism geometry around the metal ion, which is consistent with the observed spectroscopic properties . Similarly, the structure of lanthanide trifluoroacetate complexes with 2-azacyclononanone has been determined, showing a dimeric species with metal atoms connected through bridging ligands .
Chemical Reactions Analysis
The chemical reactivity of 2-azacyclononanone derivatives has been studied in the context of their complexation behavior and potential as bioconjugation agents. The copper(II) complexes of the synthesized ligands have been shown to be stable in the presence of competing ligands and in biological environments such as rat plasma . This stability is crucial for their potential use in medical applications, such as imaging and therapy.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azacyclononanone derivatives have been investigated, particularly in relation to their pharmacological activity and ability to enhance the permeability of biological membranes. Azacyclonol, a derivative of 2-azacyclononanone, exhibits a range of pharmacological activities, including sedative effects at low doses and stimulatory effects at high doses . Additionally, compounds like 1-dodecylazacycloheptan-2-one have been shown to enhance the percutaneous absorption of various chemicals, indicating their potential as drug delivery agents .
Case Studies
The pharmacological effects of azacyclonol have been studied in various animal models, demonstrating its potential as an ataractive agent with the ability to antagonize stimulant-induced coordination activity and prolong hexobarbital hypnosis . In another case, the permeability-enhancing effects of Azone on keratinized oral mucosa have been demonstrated in vitro, suggesting applications in drug delivery across skin barriers .
Scientific Research Applications
Complex Formation with Metals:
- 2-Azacyclononanone reacts with mercury(II) acetate and erbium(III) nitrate to form a compound characterized by X-ray diffraction, showcasing its potential in creating heterometallic complexes (Goodgame, Khaled, & Williams, 1991).
- Complexes of 2-Azacyclononanone with neodymium(III) and europium(III) picrates have been studied, revealing insights into their spectroscopic properties and crystal structures (Marinho et al., 1997).
Thermal Degradation and Kinetic Parameters:
- The thermal degradation and kinetic parameters of rare earth perchlorates with 2-Azacyclononanone were investigated, providing valuable data for understanding the thermal properties of these complexes (Pedrosa et al., 2002).
- Lanthanide nitrate complexes with 2-Azacyclononanone were analyzed from a kinetic perspective, offering insights into their decomposition and stability (Souza et al., 2007).
Spectroscopic Studies:
- A study on the hydrogen-bonded status of 2-Azacyclononanone in the solid state provided valuable information through Raman and IR data analysis, contributing to the understanding of molecular interactions in solid-state chemistry (Skwierczynski & Gellman, 1994).
Lanthanide Trifluoroacetate Complexes:
- Research on lanthanide trifluoroacetate complexes with 2-azacyclononanone involved synthesis, characterization, and kinetic studies, highlighting their potential in the field of inorganic chemistry (Pedrosa et al., 2002).
Uranyl Complexes:
- The synthesis and characterization of uranyl complexes with 2-azacyclononanone were explored, contributing to the field of coordination chemistry and materials science (Umeda, Zukerman-Schpector, & Isolani, 2006).
Enthalpy of Reaction Studies:
- Studies on the enthalpy of reaction of lanthanide trifluoroacetate with 2-azacyclononanone provided essential thermodynamic data, relevant for understanding chemical reactions in condensed phases (Melo et al., 2007).
Safety And Hazards
2-Azacyclononanone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . If inhaled, the victim should be moved to fresh air . If it contacts the skin, it should be washed off immediately with soap and plenty of water . If it contacts the eyes, they should be rinsed cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
azonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSUFFXJYEVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25190-92-5 | |
Record name | 2H-Azonin-2-one, octahydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25190-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60239450 | |
Record name | 2-Azacyclononanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azacyclononanone | |
CAS RN |
935-30-8 | |
Record name | Octahydro-2H-azonin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azacyclononanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caprylolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Azacyclononanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-octanelactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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